1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]
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Overview
Description
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes multiple chlorine atoms and an oxime functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] typically involves several steps:
Starting Materials: The synthesis begins with indole derivatives and chlorinated aromatic compounds.
Reaction Conditions: The key steps include chlorination, oxime formation, and acylation.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as using specific catalysts and controlled temperatures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime group or other functional groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxime group and chlorine atoms play crucial roles in its reactivity and biological activity. The exact pathways depend on the specific application and target, but generally, it may involve binding to enzymes or receptors and altering their function .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. For example:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activity.
Indole-3-acetic acid: A plant hormone with significant biological applications.
Compared to these compounds, 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] is unique due to its multiple chlorine atoms and oxime group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H9Cl5N2O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate |
InChI |
InChI=1S/C17H9Cl5N2O3/c18-9-2-4-13-10(6-9)14(23-27-17(26)15(21)22)16(25)24(13)7-8-1-3-11(19)12(20)5-8/h1-6,15H,7H2/b23-14+ |
InChI Key |
KGSXWPRWQYGBLW-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)C(Cl)Cl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)C(Cl)Cl)C2=O)Cl)Cl |
Origin of Product |
United States |
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